PKC-IN-5

Catalog No.
S529718
CAS No.
108930-17-2
M.F
C14H19Cl2N3O2S
M. Wt
364.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PKC-IN-5

CAS Number

108930-17-2

Product Name

PKC-IN-5

IUPAC Name

5-(2-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride

Molecular Formula

C14H19Cl2N3O2S

Molecular Weight

364.3 g/mol

InChI

InChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H

InChI Key

OARGPFMFRLLKPF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

H7 dihydrochloride; H7 HCl.

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

The exact mass of the compound 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride is 610.2937 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Kinase C Inhibitor

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride, also known as H-7 dihydrochloride, is a scientific research tool used as a protein kinase C (PKC) inhibitor. PKC is a family of enzymes involved in various cellular processes, including cell growth, differentiation, and inflammation []. H-7 dihydrochloride acts by competitively binding to the ATP-binding site of PKC, thereby preventing its activation [].

Studies on Specific Functions

Several research studies have employed H-7 dihydrochloride to investigate the role of PKC in specific cellular functions. Here are some examples:

  • Vascular Remodeling: A study investigated the involvement of Rho-kinase, another enzyme, in vascular remodeling caused by inhibiting nitric oxide synthesis. Researchers used H-7 dihydrochloride to inhibit PKC and found that it prevented the remodeling process [].
  • Memory: Another study examined the effect of vasopressin, a hormone, on scopolamine-induced memory impairments in rats. They found that H-7 dihydrochloride, by inhibiting PKC, could partially reverse these memory deficits [].
  • Immune Function: Researchers have also used H-7 dihydrochloride to study the role of PKC in macrophage adhesion and activation [].

H-7 dihydrochloride, with the chemical formula C₁₃H₁₅Cl₂N₄O, is a potent protein kinase inhibitor primarily used in biochemical research. It is classified as a reversible, ATP-competitive inhibitor of serine/threonine kinases, which play crucial roles in various cellular processes. The compound exhibits significant inhibitory activity against several kinases, including protein kinase A, protein kinase G, protein kinase C, and myosin light chain kinase, with reported IC₅₀ values of 3.0 μM, 5.8 μM, 6.0 μM, and 97.0 μM respectively .

H-7 acts as a competitive inhibitor of protein kinase C (PKC) []. It binds to the ATP binding site of PKC, preventing the enzyme from binding to its natural substrate, ATP (adenosine triphosphate) []. This inhibition disrupts the normal signaling pathway mediated by PKC, allowing researchers to study the consequences of PKC inactivation in various cellular processes [].

One study investigating the effect of H-7 on cytolytic activity of T-lymphocytes provides a case study for its mechanism of action []. The study showed that H-7 inhibited a specific type of cytolytic activity triggered by the activation of PKC, but not the cytolytic activity essential for the immune function of these cells []. This finding highlights the potential of H-7 to modulate specific PKC-dependent pathways.

The biological activity of H-7 dihydrochloride is notable for its ability to inhibit various protein kinases involved in cell signaling pathways. Its non-selective nature allows it to affect multiple kinases, making it a valuable tool in research for studying cellular mechanisms and signaling pathways. The inhibition of these kinases can lead to effects such as altered cell proliferation, differentiation, and apoptosis .

H-7 dihydrochloride can be synthesized through several methods involving the condensation of appropriate precursors followed by chlorination steps to yield the dihydrochloride salt form. Common synthetic routes include:

  • Condensation Reaction: Starting from 7-(2-aminoethyl)-1H-purine-2,6-dione and appropriate reagents.
  • Chlorination: The resulting product is treated with hydrochloric acid to form the dihydrochloride salt.
  • Purification: The final compound is purified through recrystallization or chromatography techniques.

These methods ensure high purity and yield of the compound suitable for research applications.

H-7 dihydrochloride is widely used in scientific research for various applications:

  • Cell Signaling Studies: It serves as a tool to dissect the roles of specific kinases in signal transduction pathways.
  • Pharmacological Research: Used to investigate potential therapeutic targets in diseases where kinase signaling is disrupted.
  • Cell Culture Experiments: Employed in vitro to study cellular responses to kinase inhibition.

Its broad-spectrum inhibition makes it useful in diverse experimental setups.

Studies have demonstrated that H-7 dihydrochloride interacts with multiple protein kinases, leading to varied biological outcomes. For instance:

  • Protein Kinase A: Inhibition results in altered cAMP signaling pathways.
  • Protein Kinase C: Affects pathways related to cell growth and differentiation.
  • Myosin Light Chain Kinase: Inhibition impacts muscle contraction mechanisms.

These interactions are critical for understanding the compound's role in modulating cellular functions and its potential therapeutic implications .

Several compounds exhibit similar properties to H-7 dihydrochloride, particularly as protein kinase inhibitors. Here are some notable examples:

Compound NameInhibition ProfileUnique Features
H-89Selective for Protein Kinase AMore selective compared to H-7
StaurosporineBroad-spectrum kinase inhibitorHigher potency but less specificity
Iso-H7 dihydrochlorideInhibits Protein Kinase C and AStructural isomer with different IC₅₀ values
Gö 6976Selective Protein Kinase C inhibitorMore selective than H-7

H-7 dihydrochloride's uniqueness lies in its balanced inhibition profile across multiple kinases while maintaining sufficient selectivity for certain targets.

Antiviral Efficacy

Inhibition Mechanisms in Influenza A Replication

H-7 dihydrochloride demonstrates potent antiviral activity against influenza A virus with an inhibitory concentration (IC50) of 10 μM in vitro [1] [2]. The compound's antiviral mechanism operates through selective inhibition of viral protein synthesis following transcription of viral messenger ribonucleic acid. Research demonstrates that H-7 exposure allows primary transcripts to be sufficiently synthesized in infected cells, and these transcripts remain active in directing viral polypeptide synthesis in cell-free systems [3]. However, the synthesis of viral proteins other than nucleoprotein from viral primary or amplified secondary messenger ribonucleic acids becomes extremely restricted in the presence of H-7 [3].

The antiviral mechanism involves protein kinase C pathway inhibition, which is critical for efficient influenza virus replication. Studies reveal that H-7 blocks the protein kinase C-dependent processes necessary for viral protein translation, while having minimal effect on host cellular protein synthesis [3]. This selective inhibition of viral translation represents a key mechanism by which H-7 suppresses influenza A virus replication without significantly affecting host cell viability.

The compound's effectiveness against influenza A virus extends beyond simple protein kinase C inhibition. Research indicates that H-7 interferes with the viral replication cycle at the post-transcriptional level, specifically targeting the translation machinery required for viral protein synthesis [3]. This mechanism makes H-7 particularly effective against influenza A virus, as it disrupts essential viral processes without broadly affecting cellular metabolism.

Host-Virus Interaction Modifications

H-7 dihydrochloride modifies host-virus interactions through multiple pathways that affect viral replication efficiency. The compound influences cellular signaling cascades that are exploited by influenza A virus for successful infection and replication [4]. By inhibiting protein kinase C activity, H-7 disrupts the signaling networks that viruses utilize to commandeer host cellular machinery for their replication purposes [5].

The modification of host-virus interactions occurs through disruption of cellular kinase networks that are essential for viral lifecycle progression. H-7 treatment results in altered phosphorylation patterns of cellular proteins that are critical for viral replication, thereby creating an unfavorable environment for viral propagation [5]. This approach represents a host-directed antiviral strategy that targets cellular factors rather than viral proteins directly.

Studies demonstrate that H-7 affects the cellular environment in ways that compromise viral replication efficiency while maintaining cellular viability. The compound alters the balance of cellular signaling pathways, particularly those involving protein kinase C, which are frequently hijacked by viruses to facilitate their replication [6]. This modification of the cellular landscape provides a mechanism for antiviral activity that is less prone to the development of viral resistance compared to direct viral protein targeting.

Neoplastic Pathway Intervention

Metastasis Suppression via Matrix Metalloproteinase Regulation

H-7 dihydrochloride exhibits significant anti-metastatic activity through its regulation of matrix metalloproteinase expression and activity. Research demonstrates that H-7 inhibits the messenger ribonucleic acid expression and protein activities of matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-9, and membrane-type 1 matrix metalloproteinase in melanoma cell lines [5]. This inhibition represents a critical mechanism for preventing cancer cell invasion and metastasis.

The suppression of matrix metalloproteinase activity by H-7 occurs through protein kinase C pathway inhibition, which is essential for matrix metalloproteinase gene expression. Studies show that matrix metalloproteinase regulation involves complex signaling cascades that require protein kinase C activity for proper function [5]. By blocking these pathways, H-7 effectively reduces the expression of proteolytic enzymes that are essential for extracellular matrix degradation and cancer cell invasion.

Matrix metalloproteinase suppression by H-7 has been demonstrated in multiple cancer cell types, indicating a broad mechanism of action. The compound's ability to inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9, which are particularly important for basement membrane degradation and cancer cell invasion, makes it an effective anti-metastatic agent [7]. This activity extends beyond simple enzyme inhibition to include transcriptional regulation of matrix metalloproteinase genes.

Extracellular Signal-Regulated Kinase 1/2 Phosphorylation Cascade Disruption

H-7 dihydrochloride disrupts the extracellular signal-regulated kinase 1/2 phosphorylation cascade, which is crucial for cancer cell proliferation, survival, and metastasis. Research demonstrates that H-7 suppresses phosphorylated extracellular signal-regulated kinase 1/2 levels in cancer cells, thereby interfering with critical survival and proliferation pathways [5]. This disruption represents a key mechanism by which H-7 exerts its anti-neoplastic effects.

The inhibition of extracellular signal-regulated kinase 1/2 phosphorylation occurs through the protein kinase C/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathway. Studies show that H-7 blocks signal transduction through this pathway, which is essential for cancer cell survival and metastatic potential [5]. The disruption of this signaling cascade results in reduced cancer cell invasiveness and metastatic capacity.

Extracellular signal-regulated kinase pathway disruption by H-7 affects multiple downstream targets involved in cancer progression. The compound's ability to interfere with this pathway leads to reduced expression of genes involved in cell cycle progression, survival, and metastasis [8]. This broad impact on cancer-related signaling pathways makes H-7 an effective compound for inhibiting neoplastic progression through multiple mechanisms.

Immunomodulatory Effects

Interleukin-1β Production Inhibition

H-7 dihydrochloride demonstrates significant immunomodulatory activity through its inhibition of interleukin-1β production. Research shows that H-7 blocks phorbol myristate acetate-stimulated interleukin-1β production in various cell types, indicating its role in regulating inflammatory responses [1] [2]. This inhibition occurs through protein kinase C pathway modulation, which is essential for cytokine production and inflammatory signaling.

The mechanism of interleukin-1β inhibition involves disruption of protein kinase C-dependent signaling pathways that are required for cytokine gene expression and protein synthesis. Studies demonstrate that interleukin-1β production depends on protein kinase C activity for proper transcriptional regulation [9]. By inhibiting protein kinase C, H-7 effectively reduces the cellular capacity to produce this important pro-inflammatory cytokine.

Interleukin-1β production inhibition by H-7 has implications for inflammatory disease management and immune system regulation. The compound's ability to reduce inflammatory cytokine production while maintaining cellular viability makes it a potentially useful tool for managing inflammatory conditions [9]. This immunomodulatory activity extends beyond simple cytokine inhibition to include broader effects on immune cell function and inflammatory signaling pathways.

Immunoglobulin M Secretion Modulation in B-Lymphocytes

H-7 dihydrochloride modulates immunoglobulin M secretion in B-lymphocytes through protein kinase-dependent mechanisms. Research demonstrates that H-7 inhibits interleukin-stimulated secretion of immunoglobulin M in B-cell lines, indicating its role in regulating adaptive immune responses [1] [2]. This modulation occurs through interference with the signaling pathways required for antibody production and B-cell activation.

The inhibition of immunoglobulin M secretion involves disruption of protein kinase pathways that are essential for B-cell differentiation and antibody production. Studies show that immunoglobulin M production requires specific protein kinase activities for proper regulation [10]. H-7's ability to inhibit these pathways results in reduced antibody secretion, which has implications for immune system function and regulation.

B-lymphocyte immunoglobulin M secretion modulation by H-7 affects both the quantity and timing of antibody production. The compound's influence on B-cell signaling pathways extends beyond simple inhibition to include effects on B-cell activation, differentiation, and survival [10]. This comprehensive modulation of B-cell function makes H-7 a valuable tool for studying adaptive immune responses and potentially for therapeutic applications in immune system disorders.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

363.0575034 Da

Monoisotopic Mass

363.0575034 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

55VT8U9HB1

Wikipedia

1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride

Dates

Last modified: 08-15-2023
1: Quick J, Ware JA, Driedger PE. The structure and biological activities of the widely used protein kinase inhibitor, H7, differ depending on the commercial source. Biochem Biophys Res Commun. 1992 Sep 16;187(2):657-63. PubMed PMID: 1530623.
2: Zhang X, Simerly C, Hartnett C, Schatten G, Smithgall TE. Src-family tyrosine kinase activities are essential for differentiation of human embryonic stem cells. Stem Cell Res. 2014 Nov;13(3 Pt A):379-89. doi: 10.1016/j.scr.2014.09.007. Epub 2014 Sep 30. PubMed PMID: 25305536; PubMed Central PMCID: PMC4252886.
3: Fallon RJ, Danaher M. The effect of staurosporine, a protein kinase inhibitor, on asialoglycoprotein receptor endocytosis. Exp Cell Res. 1992 Dec;203(2):420-6. PubMed PMID: 1459203.
4: Tsubaki M, Matsuoka H, Yamamoto C, Kato C, Ogaki M, Satou T, Itoh T, Kusunoki T, Tanimori Y, Nishida S. The protein kinase C inhibitor, H7, inhibits tumor cell invasion and metastasis in mouse melanoma via suppression of ERK1/2. Clin Exp Metastasis. 2007;24(6):431-8. Epub 2007 Jul 18. PubMed PMID: 17636410.
5: Kumahara E, Ebihara T, Saffen D. Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by a mechanism unrelated to inhibition of protein kinase C but possibly related to inhibition of phosphorylation of RNA polymerase II. J Biol Chem. 1999 Apr 9;274(15):10430-8. PubMed PMID: 10187833.
6: Sluka KA, Willis WD. The effects of G-protein and protein kinase inhibitors on the behavioral responses of rats to intradermal injection of capsaicin. Pain. 1997 Jun;71(2):165-78. PubMed PMID: 9211478.
7: Hidaka H, Inagaki M, Kawamoto S, Sasaki Y. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry. 1984 Oct 9;23(21):5036-41. PubMed PMID: 6238627.
8: Brodskiĭ VIa, Vasil'ev AV, Terskikh VV, Zvezdina ND, Fateeva VI, Mal'chenko LA, Kiseleva EV, Bueverova EI. [Mesenchymal stromal cells synchronize the rhythm of protein synthesis under the effect of an exogenous signal]. Ontogenez. 2012 May-Jun;43(3):229-32. Russian. PubMed PMID: 22834138.
9: Chen G, Steinmetz JE. Microinfusion of protein kinase inhibitor H7 into the cerebellum impairs the acquisition but not the retention of classical eyeblink conditioning in rabbits. Brain Res. 2000 Feb 21;856(1-2):193-201. PubMed PMID: 10677626.
10: Hirsh JK, Silinsky EM. Inhibition of spontaneous acetylcholine secretion by 2-chloroadenosine as revealed by a protein kinase inhibitor at the mouse neuromuscular junction. Br J Pharmacol. 2002 Apr;135(8):1897-902. PubMed PMID: 11959792; PubMed Central PMCID: PMC1573317.
11: Tokuyama S, Feng Y, Wakabayashi H, Ho IK. Possible involvement of protein kinases in physical dependence on opioids: studies using protein kinase inhibitors, H-7 and H-8. Eur J Pharmacol. 1995 Sep 15;284(1-2):101-7. PubMed PMID: 8549612.
12: Warrier A, Hjelmstad GO. Protein kinase inhibitors reduce GABA but not glutamate release in the nucleus accumbens. Neuropharmacology. 2007 Dec;53(8):925-9. Epub 2007 Sep 20. PubMed PMID: 17961609; PubMed Central PMCID: PMC2196408.
13: Robinson PJ, Cheng HC, Black CK, Schmidt CJ, Kariya T, Jones WD, Dage RC. MDL 27,032 [4-propyl-5-(4-pyridinyl)-2(3H)-oxazolone], an active site-directed inhibitor of protein kinase C and cyclic AMP-dependent protein kinase that relaxes vascular smooth muscle. J Pharmacol Exp Ther. 1990 Dec;255(3):1392-8. PubMed PMID: 2175806.
14: Klemm DJ, Kazim AL, Elias L. Phosphatidylglycerol-modulated protein kinase activity from human spleen. I. Enzyme purification and properties. Arch Biochem Biophys. 1988 Sep;265(2):496-505. PubMed PMID: 3421722.
15: Salathe M, Pratt MM, Wanner A. Protein kinase C-dependent phosphorylation of a ciliary membrane protein and inhibition of ciliary beating. J Cell Sci. 1993 Dec;106 ( Pt 4):1211-20. PubMed PMID: 7510301.
16: Li PM, Fukazawa H, Mizuno S, Uehara Y. Evaluation of protein kinase inhibitors in an assay system containing multiple protein kinase activities. Anticancer Res. 1993 Nov-Dec;13(6A):1957-64. PubMed PMID: 8297101.
17: Drews SJ, Hung F, Av-Gay Y. A protein kinase inhibitor as an antimycobacterial agent. FEMS Microbiol Lett. 2001 Dec 18;205(2):369-74. PubMed PMID: 11750829.
18: Ohtsuki M, Massagué J. Evidence for the involvement of protein kinase activity in transforming growth factor-beta signal transduction. Mol Cell Biol. 1992 Jan;12(1):261-5. PubMed PMID: 1729603; PubMed Central PMCID: PMC364090.
19: Fetscher C, Chen H, Schäfers RF, Wambach G, Heusch G, Michel MC. Modulation of noradrenaline-induced microvascular constriction by protein kinase inhibitors. Naunyn Schmiedebergs Arch Pharmacol. 2001 Jan;363(1):57-65. PubMed PMID: 11191837.
20: Mayes MA, Stogsdill PL, Prather RS. Parthenogenic activation of pig oocytes by protein kinase inhibition. Biol Reprod. 1995 Aug;53(2):270-5. PubMed PMID: 7492678.

Explore Compound Types